methyl 3,4-dihydro-2H-oxazine-4-carboxylate
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Overview
Description
Methyl 3,4-dihydro-2H-oxazine-4-carboxylate is a chemical compound with the molecular formula C6H9NO3 . It has a molecular weight of 143.14 . The compound is in liquid form at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H9NO3/c1-9-6(8)7-2-4-10-5-3-7/h2,4H,3,5H2,1H3 . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . The compound’s storage temperature is normal .Scientific Research Applications
Synthesis of Cyclic and Bicyclic β-Amino Acids Derivatives
Methyl 6-ethoxy-5,6-dihydro-4H-1,2-oxazine-4-carboxylate has been utilized as a precursor for synthesizing derivatives of β-proline, nipecotic acid, and indolizine-6- and quinolizine-3-carboxylic acids. This demonstrates its versatility in preparing cyclic amino acids crucial for medicinal chemistry and drug design (Tishkov, Reissig, & Ioffe, 2002).
Carbohydrate Mimetics via 1,2-Oxazines
Research has developed synthetic pathways using 1,2-oxazines as intermediates to produce amino sugars and related carbohydrate mimetics. These compounds, such as new dideoxyamino carbohydrate derivatives, C2-branched 4-amino sugars, and sialic acid analogues, have potential applications as anti-inflammatory agents (Pfrengle & Reissig, 2010).
Solid-Phase Synthesis for Chiral Analysis
3-Methyl-3,6-dihydro-2H-1,2-oxazine-6-carboxylic acid derivatives have been used in solid-phase synthesis for creating a library of derivatives. This approach has shown promise for high-throughput synthesis and combinatorial chemistry, enabling the stereoselective formation of chiral lactones from 3,4-dihydroxydihydrofuran-2(3H)-one derivatives (Křupková et al., 2016).
Chemoenzymatic Synthesis of Levofloxacin Precursors
A chemoenzymatic route was developed for the asymmetric synthesis of 3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazines, which are key precursors for Levofloxacin, an antimicrobial agent. This method highlights the utility of these compounds in synthesizing clinically important pharmaceuticals with high enantioselectivity (López-Iglesias et al., 2015).
Corrosion Inhibition Studies
Benzoxazines, including derivatives of methyl 3,4-dihydro-2H-oxazine-4-carboxylate, have been studied for their corrosion inhibition properties on mild steel in hydrochloric acid solution. Their efficiency as corrosion inhibitors could make them valuable in industrial applications to protect metals from corrosion (Kadhim et al., 2017).
Safety and Hazards
Properties
IUPAC Name |
methyl 2,3-dihydro-1,4-oxazine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c1-9-6(8)7-2-4-10-5-3-7/h2,4H,3,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUQZXXPLQRNWKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCOC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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